
2-chloro-3-fluoro-N-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amine group is methylated. This compound is often used in various chemical syntheses and research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final product is obtained by treating the methylated amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors for the nitration and reduction steps.
Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality.
Purification and Crystallization: The final product is purified through crystallization and filtration techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Applications De Recherche Scientifique
2-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-methylaniline: Similar structure but lacks the fluorine atom.
3-chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the amine.
2-fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-chloro-3-fluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the methylated amine group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H8Cl2FN |
|---|---|
Poids moléculaire |
196.05 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |
Clé InChI |
ACHKUAUKOCIELF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B13455795.png)
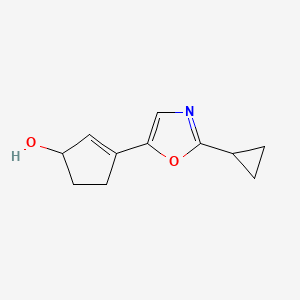
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
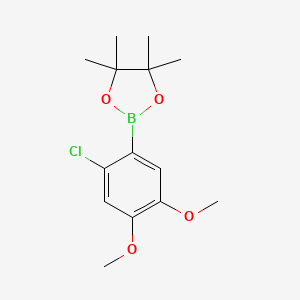
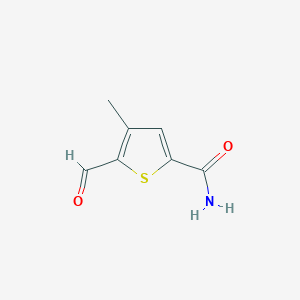
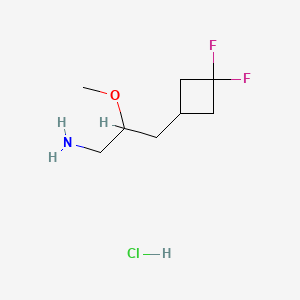
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
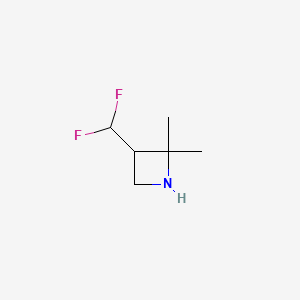
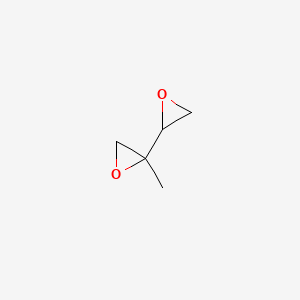
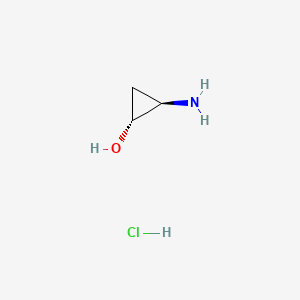
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

